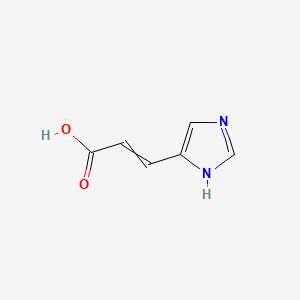
Mycolog
Overview
Description
Mycolog is a topical medication that combines multiple active ingredients to treat fungal and bacterial infections. It contains nystatin , an antifungal agent, and triamcinolone acetonide , a corticosteroid. The combination is effective in treating cutaneous candidiasis and other skin infections caused by fungi and bacteria .
Synthetic Routes and Reaction Conditions:
Nystatin: Nystatin is synthesized through a fermentation process involving the bacterium .
Triamcinolone Acetonide: This compound is synthesized from prednisolone through a series of chemical reactions, including fluorination and acetonide formation.
Industrial Production Methods:
- The industrial production of this compound involves large-scale fermentation for nystatin and chemical synthesis for triamcinolone acetonide. The active ingredients are then combined with excipients to form the final topical formulation .
Types of Reactions:
Nystatin: Undergoes oxidation and reduction reactions. It is stable under acidic conditions but can degrade in alkaline environments.
Triamcinolone Acetonide: Undergoes substitution reactions, particularly halogenation and acetonide formation.
Common Reagents and Conditions:
Nystatin: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Triamcinolone Acetonide: Common reagents include fluorinating agents like hydrogen fluoride and acetonide-forming agents like acetone.
Major Products:
Nystatin: The major product is the unchanged nystatin molecule, as it is primarily used in its original form.
Triamcinolone Acetonide: The major product is the acetonide derivative of triamcinolone, which enhances its stability and efficacy.
Scientific Research Applications
Chemistry: : Mycolog’s components are studied for their unique chemical properties and synthesis methods. Nystatin’s fermentation process and triamcinolone’s synthetic routes are of particular interest .
Biology: : Nystatin is used to study fungal cell membrane integrity, while triamcinolone is used to investigate anti-inflammatory pathways .
Medicine: : this compound is widely used in dermatology to treat fungal and bacterial skin infections. It is also studied for its efficacy in treating other inflammatory skin conditions .
Industry: : The production processes of this compound’s components are optimized for large-scale manufacturing, making it a case study in industrial mycology and pharmaceutical production .
Mechanism of Action
Nystatin: : Binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. It is effective against a wide range of fungi, particularly Candida species .
Triamcinolone Acetonide: : Inhibits phospholipase A2, reducing the production of inflammatory mediators like prostaglandins and leukotrienes. This reduces inflammation and immune response .
Similar Compounds
Clotrimazole: Another antifungal agent used to treat similar infections.
Hydrocortisone: A corticosteroid similar to triamcinolone but with a broader range of applications and slightly different potency.
Uniqueness
Properties
IUPAC Name |
9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


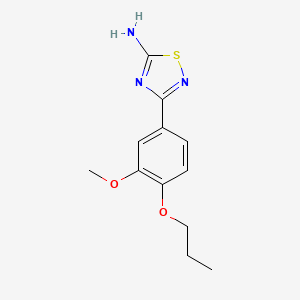
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7812330.png)
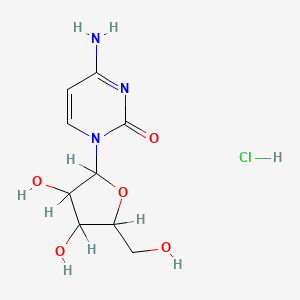
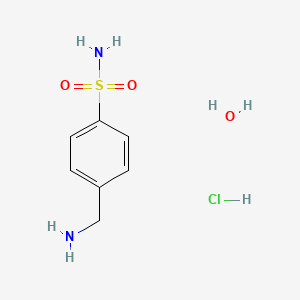
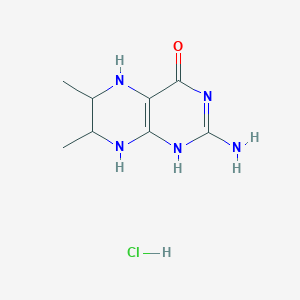
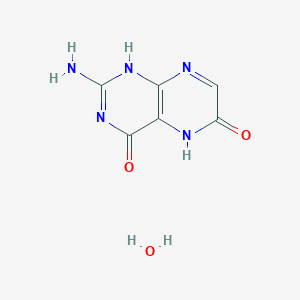
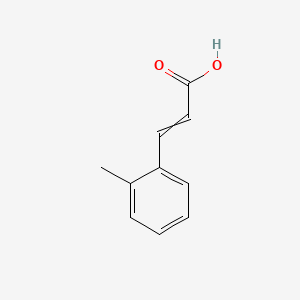
![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)
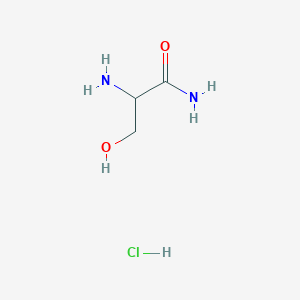
![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)
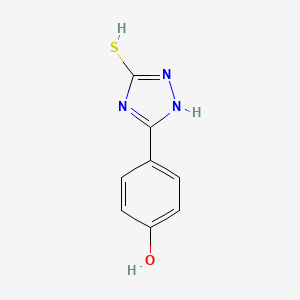
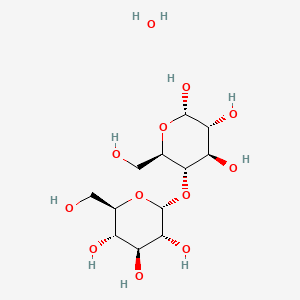
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812416.png)
